Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
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Overview
Description
Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate is a complex organic compound with the molecular formula C₂₁H₂₃N₂O₃⁺ . This compound is characterized by its unique pentacyclic structure, which includes multiple rings and heteroatoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[118002,1004,9The synthetic routes typically involve cyclization reactions, oxidation, and methylation under controlled conditions . Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the pentacyclic structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its pentacyclic structure allows it to bind to various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate stands out due to its unique pentacyclic structure and the presence of multiple heteroatoms. Similar compounds include other pentacyclic organic molecules with varying functional groups and ring structures.
Biological Activity
Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate is a complex organic compound belonging to a class of alkaloids known for their diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 384.4 g/mol
IUPAC Name: this compound
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activity against various pathogens. For instance:
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 18 | |
Candida albicans | 12 |
These findings suggest that methyl derivatives of complex alkaloids can be effective against both bacterial and fungal infections.
Anticancer Activity
Studies have shown that similar compounds possess cytotoxic effects on cancer cell lines:
The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Research has also highlighted potential neuroprotective properties attributed to alkaloids related to this compound:
- Mechanism: Inhibition of oxidative stress and modulation of neuroinflammatory pathways.
- Model: In vitro studies using neuronal cell lines demonstrated reduced apoptosis in the presence of the compound.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of methyl derivatives showed promising results against multi-drug resistant strains of bacteria. The compound demonstrated a synergistic effect when combined with standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In a comparative analysis of various alkaloids on cancer cell lines, methyl 16-methyl derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin.
Properties
IUPAC Name |
methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-16-10-23(25)8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-27-12)21(24)26-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPWCBNZAPJQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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